N-(4-Methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a methoxyphenyl group, a pyridyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Group: This can be achieved through the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl ring.
Attachment of the Pyridyl Group: The pyridyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
In an industrial setting, the production of N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE: shares similarities with other compounds containing methoxyphenyl, pyridyl, and pyrimidinyl groups.
N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE: can be compared to compounds like N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE and N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE.
Uniqueness
The uniqueness of N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H14N4O/c1-21-14-4-2-13(3-5-14)19-16-18-11-8-15(20-16)12-6-9-17-10-7-12/h2-11H,1H3,(H,18,19,20) |
InChI Key |
QEXZVIGYLQCZGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.